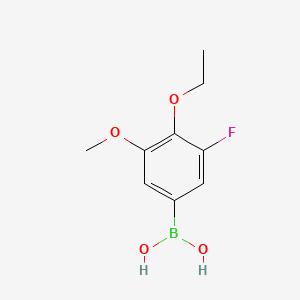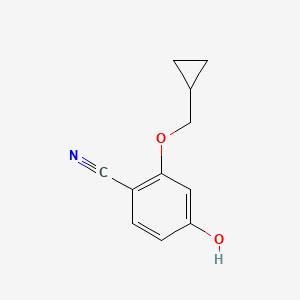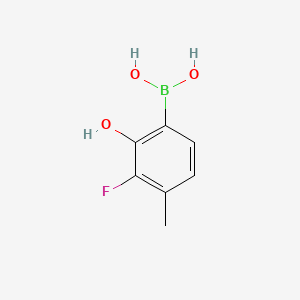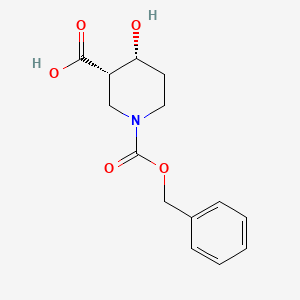
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and it is substituted with a benzyloxycarbonyl group, a hydroxy group, and a carboxylic acid group. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the protection of functional groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalytic hydrogenation, enzymatic resolution, or other advanced techniques to achieve the desired stereochemistry and functional group placement. The process may also involve purification steps such as crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include the corresponding oxidized, reduced, or substituted derivatives of the original compound. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid yields a primary alcohol .
Applications De Recherche Scientifique
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperidine-based structures.
Mécanisme D'action
The mechanism of action of (3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of chiral molecules and in various research applications .
Propriétés
Formule moléculaire |
C14H17NO5 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(3S,4R)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-12-6-7-15(8-11(12)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12+/m0/s1 |
Clé InChI |
DVFRBOFXJZNHMG-NWDGAFQWSA-N |
SMILES isomérique |
C1CN(C[C@@H]([C@@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CN(CC(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
![4'-(2-Methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029105.png)
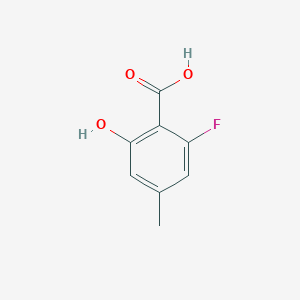

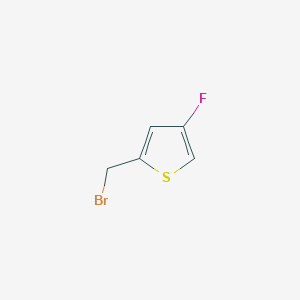

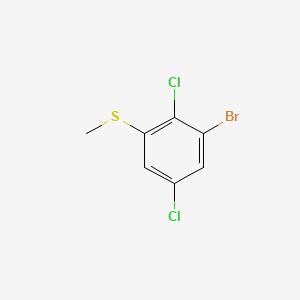

![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
